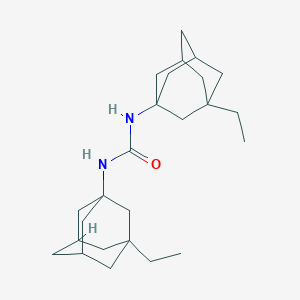

N,N'-bis(3-ethyl-1-adamantyl)urea

Description

Properties

IUPAC Name |

1,3-bis(3-ethyl-1-adamantyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O/c1-3-22-7-17-5-18(8-22)12-24(11-17,15-22)26-21(28)27-25-13-19-6-20(14-25)10-23(4-2,9-19)16-25/h17-20H,3-16H2,1-2H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHYNNDRVZGICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)NC(=O)NC45CC6CC(C4)CC(C6)(C5)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features

The defining characteristic of N,N'-bis(3-ethyl-1-adamantyl)urea is its adamantyl substituents, which contrast with other urea derivatives that employ aromatic, silicon-based, or simpler alkyl groups. Below is a comparative analysis with structurally related compounds:

Research Findings and Data Gaps

Stability and Reactivity

- Adamantyl-substituted compounds are often resistant to oxidation and thermal degradation due to their saturated hydrocarbon framework. This property is advantageous in high-temperature applications, though specific data for this compound are lacking.

- Silicon-based ureas like N,N'-Bis(3-trimethoxysilylpropyl)urea exhibit hydrolysis resistance up to 10,000 times greater than traditional silanes, enabling durable bonding in composites .

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies adamantyl protons (δ 1.6–2.1 ppm) and urea NH signals (δ 5.5–6.5 ppm). 2D experiments (HSQC, HMBC) confirm connectivity .

- FT-IR : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm⁻¹; NH stretches at ~3300 cm⁻¹.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this compound?

Advanced Research Question

- Soluble epoxide hydrolase (sEH) inhibition : Use fluorogenic assays with recombinant human sEH and substrate CMNPC (14-cyclohexyl-N-(3-ethoxyacryloyl)piperidin-1-yl) to measure IC₅₀ values .

- Neuroprotection studies : NMDA receptor antagonism can be tested in rat cortical neuron cultures exposed to glutamate-induced excitotoxicity .

- In vivo models : Rodent models of hypertension or neuropathic pain assess systemic efficacy. Dose-response studies (1–50 mg/kg, oral/IP) with pharmacokinetic profiling (plasma half-life, brain penetration) are critical .

How do computational methods like molecular docking elucidate interactions between this compound and biological targets?

Advanced Research Question

- Docking simulations : AutoDock Vina or Schrödinger Suite can model binding to sEH’s catalytic domain (PDB: 4DZY). Key interactions include hydrogen bonds with Asp335 and hydrophobic contacts with adamantyl groups .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting conformational flexibility in urea linkages .

- QSAR : Comparative analysis with adamantyl-urea analogs identifies steric bulk and lipophilicity (clogP) as critical for activity .

What strategies address discrepancies in reported biological activities of adamantyl-containing ureas across studies?

Advanced Research Question

- Assay standardization : Validate protocols using positive controls (e.g., AUDA for sEH inhibition) to normalize inter-lab variability .

- Structural verification : Reconfirm compound identity via single-crystal XRD and elemental analysis to rule out batch-specific impurities .

- Meta-analysis : Cross-reference data with databases like ChEMBL or PubChem, focusing on shared endpoints (e.g., IC₅₀, Ki) and assay conditions (pH, temperature) .

How should solubility and stability studies for this compound be designed?

Basic Research Question

- Solubility screening : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, PEG-400) with HPLC quantification .

- Stability : Accelerated degradation studies (40°C/75% RH, 1–4 weeks) monitor hydrolysis of urea bonds via LC-MS. Protect from light to prevent photodegradation .

- Lyophilization : For long-term storage, lyophilize from tert-butanol/water to form stable amorphous powders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.